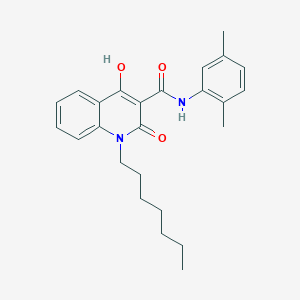![molecular formula C10H14N2O3 B12051875 4-Pyridinecarboxylic acid, 2-[(2-methoxyethyl)methylamino]- CAS No. 858981-16-5](/img/structure/B12051875.png)
4-Pyridinecarboxylic acid, 2-[(2-methoxyethyl)methylamino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methoxyethyl)(methyl)amino]pyridine-4-carboxylic acid, AldrichCPR is a chemical compound with the molecular formula C10H14N2O3. This compound is known for its unique structure, which includes a pyridine ring substituted with a carboxylic acid group and an amino group that is further substituted with a methoxyethyl and a methyl group. This compound is used in various scientific research applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyethyl)(methyl)amino]pyridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyridine and 2-methoxyethylamine.
Nucleophilic Substitution: The 4-chloropyridine undergoes a nucleophilic substitution reaction with 2-methoxyethylamine to form 2-(2-methoxyethylamino)pyridine.
Methylation: The amino group is then methylated using a methylating agent such as methyl iodide to form 2-[(2-methoxyethyl)(methyl)amino]pyridine.
Carboxylation: Finally, the pyridine ring is carboxylated using a carboxylating agent such as carbon dioxide under basic conditions to yield 2-[(2-methoxyethyl)(methyl)amino]pyridine-4-carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[(2-Methoxyethyl)(methyl)amino]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Substituted amino derivatives.
科学研究应用
2-[(2-Methoxyethyl)(methyl)amino]pyridine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(2-Methoxyethyl)(methyl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
2-Aminopyridine-4-carboxylic acid: Lacks the methoxyethyl and methyl substitutions.
2-[(2-Hydroxyethyl)(methyl)amino]pyridine-4-carboxylic acid: Contains a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
2-[(2-Methoxyethyl)(methyl)amino]pyridine-4-carboxylic acid is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
属性
CAS 编号 |
858981-16-5 |
|---|---|
分子式 |
C10H14N2O3 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
2-[2-methoxyethyl(methyl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-12(5-6-15-2)9-7-8(10(13)14)3-4-11-9/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChI 键 |
GMSZHWMOAVVJFC-UHFFFAOYSA-N |
规范 SMILES |
CN(CCOC)C1=NC=CC(=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-4-benzyl-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12051800.png)




![5-[(4-methoxyphenoxy)methyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B12051826.png)
![{4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B12051835.png)
![3-({2-[Methyl(phenyl)amino]-2-oxoethyl}sulfanyl)propanoic acid](/img/structure/B12051852.png)

![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051862.png)



